molecular formula C19H16BrN5O2 B11990944 3-(1H-benzimidazol-1-yl)-N'-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-methylpropanehydrazide

3-(1H-benzimidazol-1-yl)-N'-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-methylpropanehydrazide

Cat. No.: B11990944
M. Wt: 426.3 g/mol
InChI Key: VKZVCRUZMPUGMN-UHFFFAOYSA-N
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Description

3-(1H-benzimidazol-1-yl)-N’-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-methylpropanehydrazide is a complex organic compound that features a benzimidazole moiety linked to an indole derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-benzimidazol-1-yl)-N’-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-methylpropanehydrazide typically involves multiple steps:

    Formation of Benzimidazole Moiety: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Synthesis of Indole Derivative: The indole moiety can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

    Coupling Reaction: The final step involves coupling the benzimidazole and indole derivatives through a hydrazone linkage. This can be achieved by reacting the benzimidazole derivative with the indole derivative in the presence of a suitable condensing agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated synthesis systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can target the hydrazone linkage, potentially breaking it down into simpler components.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Simplified hydrazone derivatives.

    Substitution: Functionalized indole derivatives with various substituents replacing the bromine atom.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in various organic reactions.

    Materials Science: It can be used in the synthesis of novel materials with unique electronic and optical properties.

Biology and Medicine

    Antimicrobial Agents: The compound has potential as an antimicrobial agent due to its ability to interact with microbial enzymes and disrupt their function.

    Cancer Research: It may exhibit anticancer properties by targeting specific pathways involved in cell proliferation and apoptosis.

Industry

    Dye and Pigment Production: The compound can be used in the synthesis of dyes and pigments with specific color properties.

    Pharmaceuticals: It can serve as an intermediate in the synthesis of various pharmaceutical compounds.

Mechanism of Action

The mechanism of action of 3-(1H-benzimidazol-1-yl)-N’-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-methylpropanehydrazide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.

    DNA Intercalation: It may intercalate into DNA, disrupting the replication and transcription processes.

    Signal Transduction Pathways: The compound can modulate signal transduction pathways, affecting cellular responses and functions.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1H-benzimidazol-1-yl)propanoic acid hydrochloride
  • 3-(1H-1,3-benzodiazol-1-yl)benzoic acid
  • 1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene

Uniqueness

  • Structural Complexity : The presence of both benzimidazole and indole moieties linked through a hydrazone linkage makes it structurally unique.
  • Functional Diversity : The compound’s ability to undergo various chemical reactions and its potential applications in multiple fields highlight its versatility.

Properties

Molecular Formula

C19H16BrN5O2

Molecular Weight

426.3 g/mol

IUPAC Name

3-(benzimidazol-1-yl)-N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-2-methylpropanamide

InChI

InChI=1S/C19H16BrN5O2/c1-11(9-25-10-21-15-4-2-3-5-16(15)25)18(26)24-23-17-13-8-12(20)6-7-14(13)22-19(17)27/h2-8,10-11,22,27H,9H2,1H3

InChI Key

VKZVCRUZMPUGMN-UHFFFAOYSA-N

Canonical SMILES

CC(CN1C=NC2=CC=CC=C21)C(=O)N=NC3=C(NC4=C3C=C(C=C4)Br)O

Origin of Product

United States

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